molecular formula C9H9BrO3 B1272264 3-Bromo-6-methoxy-2-methylbenzoic acid CAS No. 220901-25-7

3-Bromo-6-methoxy-2-methylbenzoic acid

Cat. No. B1272264
M. Wt: 245.07 g/mol
InChI Key: PZXLGCIJEFUSLH-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-6-methoxy-2-methylbenzoic acid, is a brominated methoxybenzoic acid derivative with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into the properties and synthesis of structurally related compounds, which can be informative for understanding the characteristics of 3-Bromo-6-methoxy-2-methylbenzoic acid.

Synthesis Analysis

The synthesis of related brominated aromatic compounds typically involves halogenation reactions, as seen in the preparation of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination is a key step in the synthesis . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination and subsequent functional group transformations . These methods suggest that the synthesis of 3-Bromo-6-methoxy-2-methylbenzoic acid could also involve a strategic halogenation step, followed by methoxylation and carboxylation.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, as demonstrated in the study of lanthanide complexes with 2-bromo-5-methoxybenzoic acid . These techniques can reveal the coordination environment and bonding patterns, which are crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution, as shown in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles to yield substituted derivatives . This suggests that 3-Bromo-6-methoxy-2-methylbenzoic acid may also participate in similar reactions, potentially leading to a wide range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be studied using spectroscopic methods and computational chemistry. For instance, the FT-IR, FT-Raman, and UV spectra, along with DFT calculations, were used to analyze the properties of 2-amino-5-bromobenzoic acid . These methods can provide valuable information about the vibrational modes, electronic transitions, and thermodynamic properties of the compound, which are essential for predicting its behavior in different environments.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The bromination of related compounds, such as 3,5-dimethoxytoluene and 3,5-dihydroxybenzoic acid, indicates a potential pathway for synthesizing derivatives of 3-Bromo-6-methoxy-2-methylbenzoic acid. These derivatives could be used in various organic syntheses (Cannon et al., 1971).

Applications in Pharmaceutical Synthesis

  • Metrafenone, a compound synthesized from 5-bromo-2-methoxy-6-methylbenzoic acid, a closely related compound, suggests potential utility of 3-Bromo-6-methoxy-2-methylbenzoic acid in the synthesis of pharmaceuticals (Ji Ya-fei, 2009).

Photodynamic Therapy

  • The synthesis and characterization of new zinc phthalocyanine derivatives using similar bromophenols suggest potential application of 3-Bromo-6-methoxy-2-methylbenzoic acid in photodynamic therapy, particularly in the treatment of cancer (Pişkin et al., 2020).

Antioxidant Properties

  • Bromophenol derivatives, similar to 3-Bromo-6-methoxy-2-methylbenzoic acid, extracted from the red alga Rhodomela confervoides have shown potent antioxidant activities, indicating a potential application in natural antioxidant development (Li et al., 2011).

Environmental and Biological Studies

  • The transformation of similar compounds in anaerobic environments, as studied in the degradation of m-cresol to 4-hydroxy-2-methylbenzoic acid in methanogenic consortia, suggests potential environmental applications, such as in waste treatment or bioremediation processes (Roberts et al., 1990).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-6-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXLGCIJEFUSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904722
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxy-2-methylbenzoic acid

CAS RN

220901-25-7
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220901-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220901257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB2BC5D9TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 6A (9.8 g, 34.1 mmol), water (40 ml), ethanol (80 ml) and sodium hydroxide (2.7 g, 68.3 mmol) is heated under reflux with stirring for 42 hours. The reaction mixture is diluted with water (80 ml), acidified with concentrated hydrochloric acid and extracted with dichloromethane. The organic phase is separated and concentrated. The solid material is collected by filtration, washed with water and dried yielding off-white crystals, 5.4 g (61%), mp 81-83° C.
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of bromine (102 ml, 2.0 mol) and acetic acid (225 ml) is added to a mixture of 50A (304.0 g, 1.8 mol),), sodium acetate (164.0 g, 2.0 mol) and acetic acid (3.0 l) at a temperature of 10 to 15° C. The reaction mixture is stirred at room temperature for 16 hours. The solid material is collected by vacuum filtration, washed with water and dried yielding off-white crystals 321.0 g (72.6.%), mp 81-83° C.
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
164 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

700 g (4.212 mol) of 2-methoxy-6-methylbenzoic acid (IV′) were suspended in 2343.5 g of chlorobenzene, and 707.2 g (4.423 mol) of elemental bromine were subsequently added dropwise within 3 h at a constant internal temperature of 15° C. Afterwards, the mixture was stirred at 35° C. for 2 h. Subsequently, 628.7 g of chlorobenzene were distilled off at an internal temperature of 77-82° C. and 200 mbar, and the excess bromine and HBr were likewise removed from the reaction vessel. After analysis of the bromine content, the brominous chlorobenzene distillate could be reused in the next batch without any discharge. The amount of bromine to be used there could be correspondingly reduced.
Quantity
700 g
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
707.2 g
Type
reactant
Reaction Step Three
Quantity
2343.5 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PV Barve, P Schiess - 2004 - nopr.niscpr.res.in
… 3-Bromo-6-methoxy-2-methylbenzoic acid Sb. In a 250 mL 4-necked flask, fitted with a mechanical stirrer, a dropping funnel and having an outlet for hydrobromic acid gas, which was …
Number of citations: 1 nopr.niscpr.res.in

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